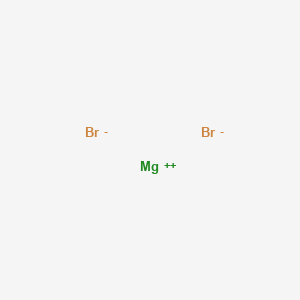
Magnesium bromide
Übersicht
Beschreibung
Magnesium bromide is a useful research compound. Its molecular formula is MgBr2 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
Sedative and Anticonvulsant Properties
Magnesium bromide has historically been used in the pharmaceutical sector for its sedative effects. It acts on the central nervous system to reduce neural activity, making it beneficial in managing conditions such as seizures and anxiety .
Active Ingredient in Medicinal Formulations
In certain pharmaceutical formulations, this compound serves as a source of magnesium and bromide ions, which are essential for various biochemical functions .
Case Study: Neurological Treatments
Recent studies have investigated the use of this compound in treating neurological disorders. Research indicates that magnesium ions play a crucial role in neurotransmission and could potentially aid in treating conditions like epilepsy .
Chemical Synthesis
Catalyst in Organic Reactions
This compound is widely utilized as a catalyst in Grignard reactions, which are fundamental in organic chemistry for forming carbon-carbon bonds. This application is crucial for synthesizing various organic compounds, including pharmaceuticals .
Precursor for Bromine Compounds
The compound is also employed in synthesizing bromine-containing organic and inorganic compounds necessary for pharmaceuticals and agrochemicals .
Case Study: Sustainable Grignard Reagents
A notable study from Hokkaido University demonstrated a sustainable method for producing Grignard reagents using this compound with minimal organic solvents through mechanochemical techniques. This innovation reduces the environmental impact associated with traditional methods .
Flame Retardant Applications
Use in the Polymer Industry
This compound is incorporated into plastics, coatings, and textiles as a flame retardant due to its thermal stability and effectiveness in reducing flammability. This application enhances safety standards in manufacturing processes .
Construction Materials
In construction, this compound is added to paints and insulation materials to improve fire resistance, aligning with stringent fire safety regulations .
Laboratory Reagent
Analytical Chemistry Applications
In laboratories, this compound is frequently used to prepare solutions and conduct titrations. It serves as a buffering agent to maintain pH levels during chemical reactions .
Water Treatment
Desalination Processes
This compound finds applications in water desalination systems, particularly those utilizing reverse osmosis membranes. It helps prevent fouling and scaling, thus improving the efficiency of industrial water treatment systems .
Research and Development
Material Science
Research into this compound includes its role in developing advanced materials such as magnesium-based alloys. These materials exhibit desirable properties for various industrial applications .
Biomedical Research
This compound solutions are utilized in biomedical research to explore magnesium's role in cellular processes, indicating its potential therapeutic applications .
Summary of Applications
| Application Area | Specific Uses | Case Studies/Examples |
|---|---|---|
| Pharmaceuticals | Sedative/Anticonvulsant | Treatment of neurological disorders |
| Chemical Synthesis | Catalyst for Grignard reactions | Sustainable methods using mechanochemical techniques |
| Flame Retardants | Additive in polymers and construction materials | Enhanced safety standards in manufacturing |
| Laboratory Reagent | Buffering agent, analytical chemistry | Preparation of solutions and titrations |
| Water Treatment | Desalination processes | Improved efficiency in industrial water treatment |
| Research & Development | Advanced material development | Studies on magnesium's cellular roles |
Analyse Chemischer Reaktionen
Lewis Acid Catalysis
MgBr₂ acts as a Lewis acid in organic reactions by coordinating to electron-rich substrates:
-
Aldol Reactions : Facilitates enolate formation by polarizing carbonyl groups, enhancing nucleophilic attack .
-
Diels-Alder Reactions : Accelerates cycloadditions by stabilizing transition states through coordination to dienophiles .
Mechanistic Insight :
Coordination lowers the energy barrier for nucleophilic addition .
Role in Grignard Reagent Formation
MgBr₂ is integral to Grignard reagent (RMgX) chemistry:
-
Formation :
MgBr₂ etherate (MgBr₂(OEt₂)) stabilizes the reagent via ligand exchange, enhancing reactivity .
-
Mechanism :
Key Reaction : Reduction of carbonyl compounds (e.g., benzophenone to benzhydrol):
Deuterium-labeling studies confirm β-hydrogen transfer from the Grignard reagent .
Redox Reactions
MgBr₂ participates in redox processes:
-
Chlorination :
-
Flame Retardancy : Releases HBr upon heating, which quenches free radicals in combustion .
Thermochemical Data
| Property | Value | Source |
|---|---|---|
| ΔfH° (gas) | -302.92 kJ/mol | |
| S° (gas) | 301.03 J/mol·K | |
| Melting Point | 711°C (anhydrous) |
Eigenschaften
Molekularformel |
MgBr2 Br2Mg |
|---|---|
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
magnesium;dibromide |
InChI |
InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
OTCKOJUMXQWKQG-UHFFFAOYSA-L |
Kanonische SMILES |
[Mg+2].[Br-].[Br-] |
Physikalische Beschreibung |
Hexahydrate: Colorless or white solid; Highly deliquescent; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













